![molecular formula C8H17NO B1375050 3-(Tert-butoxy)cyclobutan-1-amine CAS No. 1638765-46-4](/img/structure/B1375050.png)
3-(Tert-butoxy)cyclobutan-1-amine
Overview
Description
“3-(Tert-butoxy)cyclobutan-1-amine” is a chemical compound with the CAS Number: 1461714-28-2 . It has a molecular weight of 143.23 . The compound is in liquid form and is stored at a temperature of 4 degrees .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine . The InChI code is 1S/C8H17NO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5,9H2,1-3H3 . The compound has a molecular formula of C8H17NO .Physical And Chemical Properties Analysis
The compound has a molecular weight of 143.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass is 143.131014166 g/mol and the monoisotopic mass is 143.131014166 g/mol . The topological polar surface area is 35.2 Ų .Scientific Research Applications
Organic Synthesis Building Block
3-(Tert-butoxy)cyclobutan-1-amine: is a valuable building block in organic synthesis. Its tert-butoxy group can serve as a protecting group for amines, which is crucial in multi-step synthetic routes where selective reactions are needed. The cyclobutanamine core can be incorporated into more complex molecules, potentially leading to new pharmacologically active compounds .
Material Science
In material science, this compound could be used to modify the surface properties of materials. By attaching the amine to a polymer chain, it could potentially alter the hydrophobicity or introduce specific binding sites for targeted interactions .
Catalyst Development
The tert-butoxy group’s steric bulk might be exploited in catalyst design, where it could induce selectivity in catalytic reactions. This could be particularly useful in asymmetric synthesis, where the creation of chiral centers with high enantiomeric excess is desired .
Biochemical Research
In biochemistry, 3-(Tert-butoxy)cyclobutan-1-amine can be used as a precursor for the synthesis of more complex molecules that mimic natural compounds. These molecules can be used to study biological pathways or as probes to understand enzyme-substrate interactions .
Advanced Therapeutic Molecules
The unique structure of 3-(Tert-butoxy)cyclobutan-1-amine may lead to the development of novel therapeutic agents. Its incorporation into drug design can provide new avenues for the treatment of various diseases, given its potential to interact with biological targets in a specific manner .
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H315, H318, H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXATMQWBUQNDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275996 | |
Record name | Cyclobutanamine, 3-(1,1-dimethylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1461714-28-2 | |
Record name | Cyclobutanamine, 3-(1,1-dimethylethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461714-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutanamine, 3-(1,1-dimethylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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